Cas no 402958-25-2 ((1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester)

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester is a chiral bicyclic pyrrolidine derivative with a stereochemically defined structure, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid octahydrocyclopentapyrrole scaffold provides a constrained conformation, which is advantageous for designing bioactive compounds with enhanced selectivity and potency. The ethyl ester moiety offers improved solubility and handling properties, facilitating further derivatization. This compound is particularly useful in asymmetric synthesis and medicinal chemistry, where its stereochemical purity ensures reproducible results. Its stability under standard laboratory conditions and compatibility with common reaction conditions further enhance its utility as a building block for complex molecular architectures.
(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester structure
402958-25-2 structure
Product Name:(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester
CAS No:402958-25-2
MF:C10H17NO2
MW:183.24748301506
CID:828983
PubChem ID:53486407
Update Time:2025-08-05

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • octahydrocyclopenta(c)pyrrole-1-carboxylic acid ethyl ester
    • (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Ethyl Ester
    • (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate
    • (1S,3aR,6aS)-Octahyd
    • (1S,3AR,6AS)-Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid ethyl ester
    • Octahydro-cyclopentapyrrole-1-carboxylic acid ethyl ester
    • CS-0437743
    • J-500445
    • Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1S,3aR,6aS)-
    • (1S,3aR,6aS)-Ethyloctahydrocyclopenta[c]pyrrole-1-carboxylate
    • SCHEMBL8038112
    • ethyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
    • 402958-25-2
    • octahydro-,ethylester,(1S,3aR,6aS)-
    • AKOS016008089
    • AC-25790
    • 864185-81-9
    • DB-361870
    • AC-23415
    • (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester
    • MDL: MFCD21606967
    • Inchi: 1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1
    • InChI Key: BFZUEHILBXRWGT-CIUDSAMLSA-N
    • SMILES: O(CC)C([C@@H]1[C@H]2CCC[C@H]2CN1)=O

Computed Properties

  • Exact Mass: 183.126
  • Monoisotopic Mass: 183.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.058
  • Boiling Point: 254.8±23.0°C at 760 mmHg
  • Flash Point: 108 ºC
  • PSA: 38.33000
  • LogP: 1.26640
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester Security Information

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(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:402958-25-2)(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):445.0
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Additional information on (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester

Introduction to (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester (CAS No. 402958-25-2)

(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester, identified by its CAS number 402958-25-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclopentacyclic derivatives, characterized by its fused ring system and stereochemical complexity. The precise stereochemistry of this molecule, denoted by the configuration (1S,3aR,6aS), plays a crucial role in its biological activity and potential therapeutic applications.

The ethyl ester functionality at the carboxylic acid position not only influences the solubility and metabolic stability of the compound but also modulates its interactions with biological targets. This structural feature is particularly relevant in drug design, where pharmacokinetic properties are often optimized alongside efficacy. The cyclopentacpyrrole core is a privileged scaffold in medicinal chemistry, known for its ability to engage with various biological receptors and enzymes. This makes (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies have suggested that the rigid cyclic framework of this compound can effectively mimic natural biomolecules, thereby facilitating stable binding to biological targets. The stereochemical configuration at the (1S,3aR,6aS) positions is critical for achieving optimal binding affinity and selectivity. This has been validated through crystallographic studies of similar derivatives, which have revealed detailed insights into their molecular interactions.

In the context of drug discovery, (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. The cyclopentacpyrrole scaffold is known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have leveraged these properties to develop novel analogs with enhanced efficacy and reduced toxicity. The ethyl ester group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) across multiple therapeutic areas.

The synthesis of this compound involves multi-step organic transformations that require careful control of reaction conditions to ensure high yield and enantioselectivity. Advances in asymmetric catalysis have enabled more efficient routes to enantiomerically pure forms of this molecule. Such methods are essential for preparing derivatives with specific stereochemical requirements without the need for costly chiral resolution processes. The growing interest in stereoselective synthesis underscores the importance of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester as a building block in modern drug development.

Recent preclinical studies have highlighted the potential of cyclopentacyclic compounds as modulators of neurological pathways. The structural motif present in (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester shares similarities with natural products known to interact with G protein-coupled receptors (GPCRs) and ion channels. These interactions are critical for processes such as neurotransmitter release and synaptic plasticity. Preliminary data suggest that derivatives of this compound may exhibit neuroprotective effects, making them attractive candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester has been evaluated through in vitro and in vivo studies. The ethyl ester group contributes to moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, metabolic studies indicate that this compound undergoes biotransformation into more polar metabolites, suggesting a favorable clearance pattern from the body. These findings are crucial for assessing its potential as a lead compound or intermediate in drug development pipelines.

The versatility of (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester extends beyond its applications in pharmaceuticals. It has also been explored as a key intermediate in materials science research due to its rigid cyclic structure and potential for coordination with metal ions. Such coordination complexes may find applications in catalysis or as functional materials with unique electronic properties. The ability to modify different functional groups on this scaffold allows researchers to tailor its properties for specific applications across multiple disciplines.

In conclusion,(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester (CAS No. 402958-25-2) represents a structurally intriguing molecule with significant potential in drug discovery and materials science. Its complex stereochemistry,ethyl ester functionality,and cyclopentacpyrrole core make it a valuable tool for exploring new therapeutic interventions and functional materials. As research continues to uncover new applications for this compound,it is likely to remain at the forefront of scientific investigation across multiple fields.

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Amadis Chemical Company Limited
(CAS:402958-25-2)(1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic Acid Ethyl Ester
A873385
Purity:99%
Quantity:1g
Price ($):445.0
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